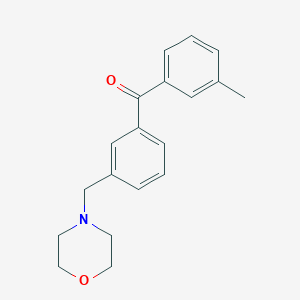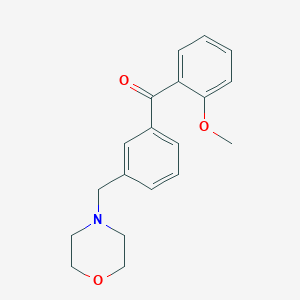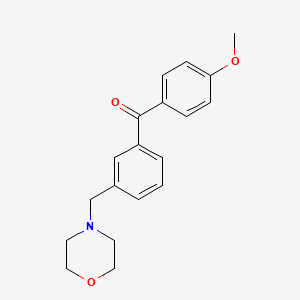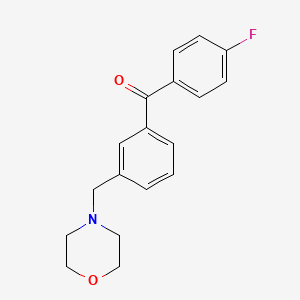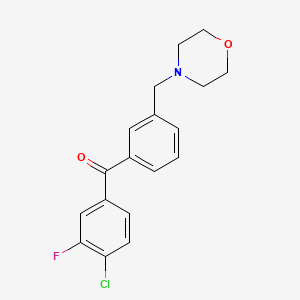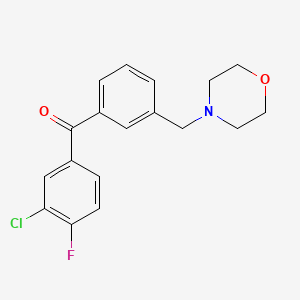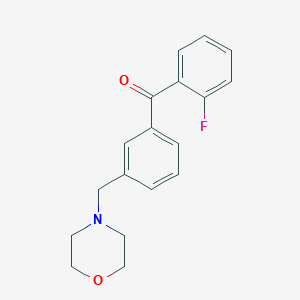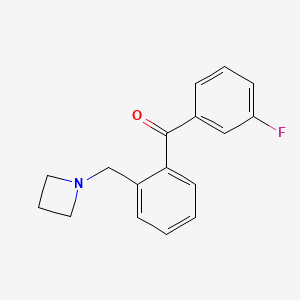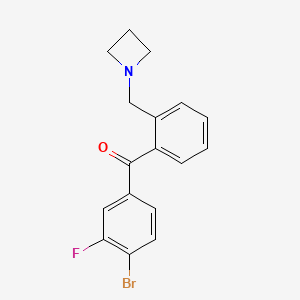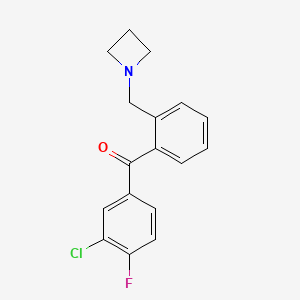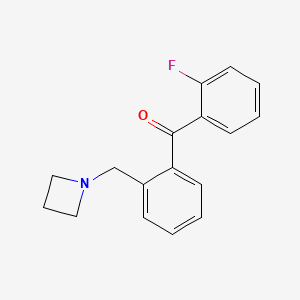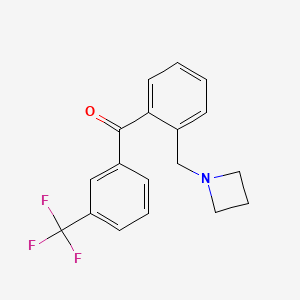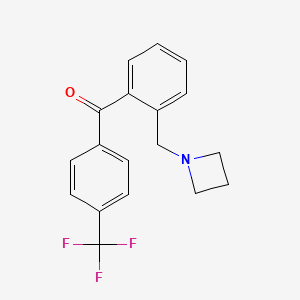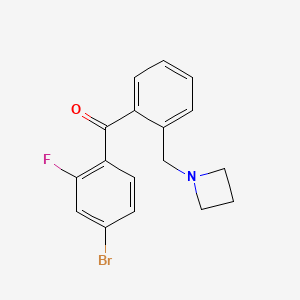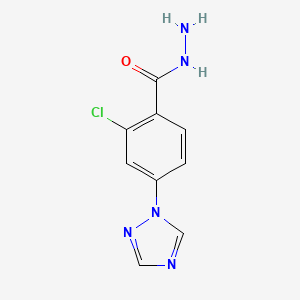
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These hybrids were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been reported .Applications De Recherche Scientifique
Pharmaceuticals and Biologically Important Compounds
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis of Prothioconazole
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound related to 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide, is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .
Inhibitory Activities Against Cancer Cell Lines
Some hybrids of 1,2,4-triazole-containing compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM .
Anticancer Agents
A series of 19 novel 1,2,4-triazole derivatives were synthesized and evaluated as potential anticancer agents . The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Anticancer Agents (Hybrids)
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their anticancer properties . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM . The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC 50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Antimicrobial Agents
1,2,4-Triazole derivatives have been introduced as an antimicrobial agent . Among the series, a compound substituted with a chloro group on N-methyl aniline ring and a bromo group on the benzyl ring displayed noteworthy activity against all the tested bacterial strains .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
The established route for the synthesis of 1,2,4-triazole-containing compounds can be generalized to prepare differentially-functionalized 1,2,4-triazoles . This methodology could find useful applications for the rapid and sustainable construction of these compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQGVWHJXUUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

